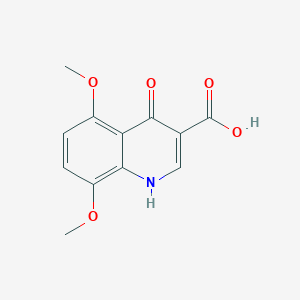
4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid is a chemical compound with the linear formula C12H11NO5 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid is represented by the InChI code: 1S/C12H11NO5/c1-17-7-3-4-8(18-2)10-9(7)11(14)6(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) .Physical And Chemical Properties Analysis
The molecular weight of 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid is 249.22 . It has a melting point of 270-271 degrees . The compound is in powder form and is stored at room temperature .科学的研究の応用
Antioxidant and Metal Chelation Properties
4-Hydroxyquinoline derivatives, including 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid, are recognized for their antioxidant properties and capability to chelate metal ions. These properties are crucial in the development of treatments for diseases such as cancer, HIV, neurodegenerative disorders, and more, due to their role in inhibiting oxidative stress and metal-induced toxicity. The synthetic modification of these compounds is aimed at enhancing their therapeutic potential and broad-spectrum activity against various diseases (Gupta, Luxami, & Paul, 2021).
Role in Organic Pollutant Treatment
The application of redox mediators in conjunction with oxidoreductive enzymes has shown promising results in the degradation of organic pollutants. 4-Hydroxyquinoline derivatives serve as effective redox mediators, significantly improving the efficiency of enzymatic degradation processes. This method is particularly relevant for the treatment of industrial wastewater, where traditional approaches may fail due to the recalcitrant nature of certain pollutants (Husain & Husain, 2007).
Contributions to Biomass Conversion
Research into the conversion of plant biomass into valuable chemicals highlights the importance of hydroxycarboxylic acids, including 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid. These compounds play a pivotal role in transforming biomass into furan derivatives, which are key intermediates for synthesizing a new generation of polymers, functional materials, and biofuels. This approach aligns with the goals of green chemistry by providing a sustainable alternative to petroleum-based feedstocks (Chernyshev, Kravchenko, & Ananikov, 2017).
Enzyme Inhibition and Biocatalysis
The interaction of carboxylic acids with biocatalysts can inhibit microbial growth at concentrations lower than those required for effective production, a challenge for the fermentation-based production of biorenewable chemicals. Understanding the mechanisms of inhibition by compounds such as 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid is crucial for developing robust microbial strains capable of higher yields. Such knowledge aids in metabolic engineering efforts to improve the tolerance and productivity of microbial biocatalysts (Jarboe, Royce, & Liu, 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
特性
IUPAC Name |
5,8-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-17-7-3-4-8(18-2)10-9(7)11(14)6(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRUDNVGDOZXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)NC=C(C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

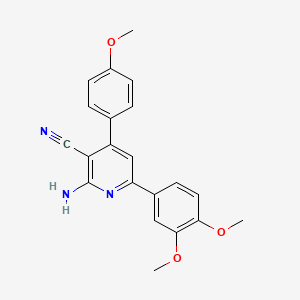
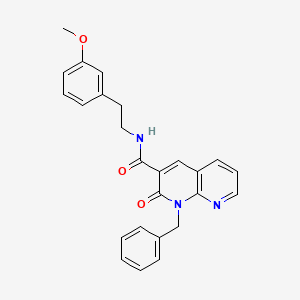
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide](/img/structure/B2803549.png)

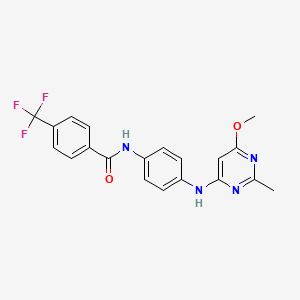
![2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2803555.png)
![3-[2-Oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2803556.png)
![N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2803557.png)
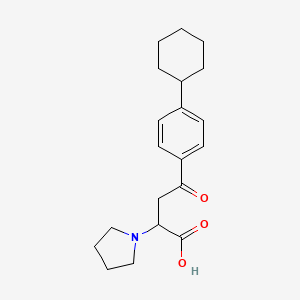
![N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2803561.png)
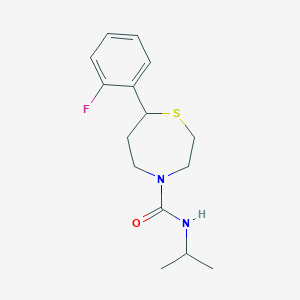
![N(=[N+]=[N-])Ccoc(C(F)(F)F)(C(F)(F)F)C(F)(F)F](/img/structure/B2803564.png)
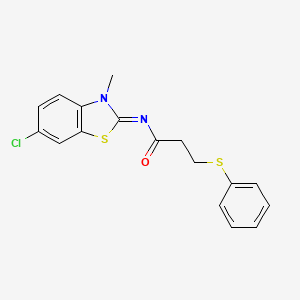
![(Z)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2803567.png)